molecular formula C10H21NO3S B14516208 2-(1-Hydroxycyclohexyl)-N,N-dimethylethane-1-sulfonamide CAS No. 63517-92-0

2-(1-Hydroxycyclohexyl)-N,N-dimethylethane-1-sulfonamide

Cat. No.: B14516208
CAS No.: 63517-92-0
M. Wt: 235.35 g/mol
InChI Key: KKMIFKFDRFMZLV-UHFFFAOYSA-N
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Description

2-(1-Hydroxycyclohexyl)-N,N-dimethylethane-1-sulfonamide is an organic compound with a complex structure that includes a cyclohexyl ring, a hydroxy group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Hydroxycyclohexyl)-N,N-dimethylethane-1-sulfonamide can be achieved through several methods. One common approach involves the reaction of cyclohexanone with dimethylamine and a sulfonyl chloride derivative under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1-Hydroxycyclohexyl)-N,N-dimethylethane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The sulfonamide group can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction of the sulfonamide group can yield an amine derivative.

Scientific Research Applications

2-(1-Hydroxycyclohexyl)-N,N-dimethylethane-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1-Hydroxycyclohexyl)-N,N-dimethylethane-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The hydroxy group and sulfonamide moiety play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: Shares the cyclohexyl ring but lacks the sulfonamide group.

    Dimethylsulfonamide: Contains the sulfonamide group but lacks the cyclohexyl ring.

    Hydroxycyclohexane: Contains the hydroxy group and cyclohexyl ring but lacks the sulfonamide group.

Uniqueness

2-(1-Hydroxycyclohexyl)-N,N-dimethylethane-1-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

63517-92-0

Molecular Formula

C10H21NO3S

Molecular Weight

235.35 g/mol

IUPAC Name

2-(1-hydroxycyclohexyl)-N,N-dimethylethanesulfonamide

InChI

InChI=1S/C10H21NO3S/c1-11(2)15(13,14)9-8-10(12)6-4-3-5-7-10/h12H,3-9H2,1-2H3

InChI Key

KKMIFKFDRFMZLV-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)CCC1(CCCCC1)O

Origin of Product

United States

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